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Benzomorphan is a chemical compound that belongs to the class of morphinan derivatives, characterized by a unique bicyclic structure. It is synthesized from the morphine skeleton, specifically through the removal of certain functional groups and the alteration of the carbon framework. This compound exhibits significant structural similarities to other opioid compounds, which contributes to its pharmacological properties. Benzomorphan derivatives are primarily recognized for their analgesic effects and interactions with opioid receptors, making them a subject of interest in medicinal chemistry and pharmacology.
The synthesis of benzomorphan involves several established methods:
Benzomorphans have several applications in medicinal chemistry and pharmacology:
Studies on benzomorphan interactions focus on its binding affinity and efficacy at various opioid receptors:
Benzomorphan shares structural similarities with several other compounds within the morphinan class. Here is a comparison highlighting its uniqueness:
| Compound | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Morphine | Natural Opioid | Pain relief | Strong mu-opioid receptor agonist |
| Pentazocine | Benzomorphan Derivative | Analgesic | Mixed agonist-antagonist properties |
| Phenazocine | Benzomorphan Derivative | Analgesic | High affinity for mu-opioid receptors |
| Naloxone | Opioid Antagonist | Opioid overdose reversal | Antagonizes mu-opioid receptor effects |
Benzomorphan’s unique structural modifications allow it to exhibit distinct pharmacological properties compared to these similar compounds while retaining effective analgesic capabilities. Its potential for reduced side effects makes it a compelling candidate for further research in pain management therapies.
Benzomorphan represents a fundamental tricyclic framework that serves as the structural basis for numerous pharmacologically active compounds [1]. The core molecular formula of benzomorphan is C₁₂H₁₅N, with a molecular weight of 173.25 grams per mole [2] [6]. The Chemical Abstracts Service registry number for benzomorphan is 575-19-9, providing a unique identifier for this chemical entity [6] [22].
The systematic nomenclature for benzomorphan follows International Union of Pure and Applied Chemistry guidelines, designating the compound as 10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene [2] [34]. This nomenclature reflects the complex tricyclic nature of the molecule, incorporating both saturated and aromatic ring systems. Alternative systematic names include 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine, which emphasizes the hexahydro nature of the central ring system and the methano bridge connection [3] [6] [34].
The structural framework of benzomorphan can be understood as a simplified derivative of morphine, where the classical cyclohexene ring has been opened to create a more flexible tricyclic system [8]. This structural modification represents a truncated version of the morphine scaffold, maintaining the essential aromatic benzene ring fused to a saturated nitrogen-containing ring system [5] [8]. The benzomorphan skeleton contains three distinct ring systems: an aromatic benzene ring, a saturated nitrogen-containing heterocycle, and a bridging methano group that connects these components [1] [2].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N | [2] [6] |
| Molecular Weight | 173.25 g/mol | [2] [6] |
| CAS Registry Number | 575-19-9 | [6] [22] |
| Ring System | Tricyclic | [1] [2] |
| Systematic Name | 10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene | [2] [34] |
The complete systematic nomenclature of benzomorphan as 1,2,3,4,5,6-hexahydro-1,5-methano-2-benzazocine provides detailed insight into the molecular architecture [3] [6]. The hexahydro designation indicates that six hydrogen atoms have been added to what would otherwise be an unsaturated ring system, resulting in a partially saturated tricyclic structure [3] [10]. The methano bridge, represented in the nomenclature as 1,5-methano, describes the single carbon bridge that spans between positions 1 and 5 of the benzazocine framework [3] [9].
The benzazocine portion of the name refers to the eight-membered heterocyclic ring that contains one nitrogen atom and is fused to a benzene ring [10] [11]. This structural arrangement creates a unique three-dimensional molecular geometry that distinguishes benzomorphan from other nitrogen-containing heterocycles [1] [2]. The numbering system used in this nomenclature follows established conventions for polycyclic compounds, ensuring consistency in chemical literature and database systems [3] [34].
Structural analysis reveals that the methano bridge plays a crucial role in constraining the molecular conformation, effectively locking the molecule into a specific three-dimensional arrangement [29] [38]. This conformational rigidity contributes to the distinctive properties of benzomorphan derivatives and influences their interactions with biological targets [14] [24]. The hexahydro nature of the ring system introduces multiple stereocenters, leading to the possibility of various stereoisomeric forms [12] [14].
The InChI (International Chemical Identifier) string for benzomorphan is InChI=1S/C12H15N/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11/h1-4,10-11,13H,5-8H2, which provides a standardized method for representing the molecular structure in computational systems [2] [20]. The corresponding InChI Key is NSLKFRGZLUIUKO-UHFFFAOYSA-N, offering a condensed hash-like representation for database searches and molecular identification [2] [34].
The stereochemical properties of benzomorphan are of paramount importance in determining the three-dimensional molecular architecture and subsequent chemical behavior [4] [14]. The tricyclic framework contains multiple asymmetric centers, creating opportunities for stereoisomerism that significantly influences molecular properties [12] [13]. The absolute stereochemistry becomes critically important when considering the biological activity and receptor interactions of benzomorphan derivatives [4] [14].
Crystal structure analyses of benzomorphan derivatives have revealed specific conformational preferences that arise from the constrained tricyclic geometry [29] [32]. The seven-membered ring typically adopts a crown conformation, which appears to be relatively rigid and maintains its structure in solution [38]. This conformational stability is attributed to the methano bridge that constrains the molecular flexibility and prevents ring flipping [29] [37].
Spectroscopic studies using nuclear magnetic resonance have provided detailed information about the stereochemical arrangements in benzomorphan molecules [26] [28]. Carbon-13 and proton nuclear magnetic resonance spectroscopy have been particularly valuable in determining the relative configurations of substituents and confirming stereochemical assignments [26] [27]. These studies have shown that the nitrogen atom orientation and the spatial arrangement of substituents are predictable based on the position of the nitrogen within the ring system [38].
The stereochemical considerations extend to the orientation of the nitrogen lone pair, which has been shown to point away from the benzene ring in the specific case of benzomorphan [38]. This orientation is determined by the position of the nitrogen atom in the seven-membered ring and the crown conformation adopted by this ring system [38]. The predictable nature of this stereochemical arrangement has implications for understanding structure-activity relationships in benzomorphan derivatives [12] [14].
| Stereochemical Feature | Observation | Reference |
|---|---|---|
| Ring Conformation | Crown (seven-membered ring) | [38] |
| Nitrogen Lone Pair Orientation | Away from benzene ring | [38] |
| Conformational Rigidity | High (due to methano bridge) | [29] [37] |
| Asymmetric Centers | Multiple | [12] [14] |
| Stereoisomer Types | Enantiomers and diastereomers | [4] [13] |
The physicochemical properties of benzomorphan reflect its unique molecular structure and provide important information for understanding its chemical behavior [6] [15]. The molecular weight of 173.25 grams per mole places benzomorphan in the range of medium-sized organic molecules [2] [23]. The exact mass, determined by high-resolution mass spectrometry, is 173.1204 atomic mass units [23].
The elemental composition of benzomorphan consists of 83.19% carbon, 8.73% hydrogen, and 8.08% nitrogen by weight [6]. This composition reflects the predominantly hydrocarbon nature of the molecule with a single nitrogen heteroatom [6] [20]. The molecular density and other bulk properties are influenced by the tricyclic structure and the presence of the methano bridge [21].
Solubility characteristics of benzomorphan and its derivatives vary depending on the specific substitution pattern and the presence of ionizable groups [15] [19]. The hydrochloride salt form of benzomorphan exhibits different solubility properties compared to the free base, with the salt form generally showing enhanced water solubility [6] [21]. Crystallographic studies of benzomorphan hydrochloride have revealed melting points in the range of 261-262°C for certain derivatives [6].
Spectroscopic properties provide valuable fingerprints for benzomorphan identification and characterization [26] [30]. Infrared spectroscopy reveals characteristic absorption bands associated with the aromatic ring system, aliphatic carbon-hydrogen bonds, and nitrogen-containing functional groups [27] [30]. The nuclear magnetic resonance spectrum shows distinctive patterns that reflect the unique structural environment of protons and carbons within the tricyclic framework [26] [28].
The chemical stability of benzomorphan under various conditions has been investigated, showing that the tricyclic framework is generally robust under normal laboratory conditions [8]. The methano bridge contributes to the overall structural stability by constraining molecular motion and preventing ring opening reactions [29]. Thermal analysis indicates that benzomorphan derivatives typically have well-defined melting points and decomposition temperatures [6] [22].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 173.25 g/mol | [2] [6] |
| Exact Mass | 173.1204 u | [23] |
| Carbon Content | 83.19% | [6] |
| Hydrogen Content | 8.73% | [6] |
| Nitrogen Content | 8.08% | [6] |
| Melting Point (HCl salt) | 261-262°C | [6] |
| InChI Key | NSLKFRGZLUIUKO-UHFFFAOYSA-N | [2] [34] |
The tetralone route represents the earliest approach to benzomorphan synthesis, first demonstrated by Barltrop in 1947 [4] [5]. This method constructs the benzomorphan framework through bromination of appropriately substituted tetralones followed by intramolecular cyclization. May subsequently developed this approach for the synthesis of 3,6-dimethylbenzomorphan (21), though initial yields were disappointingly low (20-30%) [4] [5].
| Synthetic Step | Reagents | Typical Yield (%) | Key Challenges |
|---|---|---|---|
| Tetralone Formation | Hydratropanitrile, dimethylaminoethyl chloride | 61 | Low yields in cyclization |
| Bromination | Br₂, HOAc | 70-80 | Regioselectivity issues |
| Cyclization | Dry distillation, HCl | 15-30 | Poor stereochemical control |
| Reduction | NH₂NH₂, KOH (Wolff-Kishner) | 60-75 | Harsh conditions required |
The tetralone route proved particularly effective for accessing 6-substituted benzomorphans and 6-arylbenzomorphans, which embody structural features of both benzomorphan and normethadone [4] [5]. A significant advancement involved the use of mercuric acetate oxidation for cyclization, which enabled the preparation of 11α-alkylbenzomorphans from trans-3,4-disubstituted tetralones [4] [5]. This modification could be performed under milder conditions and provided better stereochemical control, with the addition of triethylamine inhibiting undesired allylic rearrangements.
The Grewe cyclization emerged as the most widely utilized approach to benzomorphan synthesis [4] [5]. This method, analogous to Grewe's synthesis of morphinans from tetrahydroisoquinolines, involves acid-catalyzed cyclization of appropriately substituted tetrahydropyridines. The approach proved especially valuable for accessing 3,6,11-trialkylbenzomorphans, which could not be prepared directly via the tetralone route [4] [5].
The first examples were the 3,6,11-trimethyl derivatives (74a and 74b), prepared by addition of Grignard reagents to 3,4-lutidine methiodide, followed by reduction and cyclization with 85% H₃PO₄ [4] [5]. This approach provided access to hundreds of benzomorphan derivatives through systematic variation of substituents.
| Cyclization Conditions | Reaction Medium | Temperature (°C) | Stereoselectivity (α:β) | Applications |
|---|---|---|---|---|
| H₃PO₄ (85%) | Neat acid | 140-160 | 85:15 to 95:5 | Standard method |
| HBr (48%) | Aqueous | Reflux | 80:20 to 90:10 | Ether cleavage |
| AlCl₃/CS₂ | Carbon disulfide | 25 | 15:85 to 30:70 | β-Selective |
| PPA | Neat acid | 150-200 | Variable | Harsh conditions |
The stereochemical outcome of Grewe cyclization generally favors α-benzomorphans (cis B/C ring fusion), analogous to morphinans [4] [5]. However, β-isomers often exhibit superior pharmacological activity, necessitating the development of methods to access these stereoisomers selectively.
Acid-catalyzed cyclization methods form the cornerstone of benzomorphan synthesis, with the mechanism proceeding through electrophilic aromatic substitution [6] [7]. The process involves protonation of the tetrahydropyridine nitrogen or formation of an iminium intermediate, followed by intramolecular attack on the aromatic ring. The stereochemical outcome depends on the approach of the electrophilic center to the aromatic system and the subsequent stabilization of intermediates [4] [5].
For tetrahydropyridine substrates, the cyclization typically proceeds through trans addition to the double bond, with protonation occurring from the less hindered β-side [4] [5]. This results in predominant formation of α-benzomorphans where the C-6 and C-11 substituents are cis with respect to the B ring. The stereochemical preference can be understood through conformational analysis of the cyclization transition states.
Different acid systems provide varying degrees of stereochemical control and reaction efficiency [4] [5]. The choice of acid system significantly influences the α:β ratio and overall yield of benzomorphan products.
Phosphoric Acid Systems: The use of 85% H₃PO₄ at 140-160°C represents the standard Grewe cyclization conditions [4] [5]. This system provides reliable yields (20-75%) with α:β ratios typically ranging from 85:15 to 95:5. The method tolerates various functional groups and provides mild demethylation of methyl ethers.
Hydrobromic Acid Systems: Treatment with 48% HBr under reflux conditions (7-10 days) enables simultaneous cyclization and ether cleavage [4] [5]. This approach proves particularly valuable for phenolic benzomorphan derivatives, though extended reaction times are required.
Lewis Acid Systems: The use of AlCl₃ in CS₂ represents a significant advancement for accessing β-benzomorphans [4] [5]. This system can reverse the normal stereoselectivity, providing α:β ratios of 15:85 to 30:70. The enhanced β-selectivity results from altered transition state geometries favoring trans ring fusion.
Mercuric Acetate Oxidation: This oxidative cyclization method enables the formation of benzomorphans under milder conditions [4] [5]. Treatment of appropriate precursors with Hg(OAc)₂ in aqueous THF provides cyclized products with excellent α-selectivity (>90:10). The method proves particularly effective for substrates prone to aromatization under traditional acidic conditions.
Polyphosphoric Acid (PPA) Cyclization: PPA at 150-200°C provides an alternative to mineral acids, though the harsh conditions limit functional group tolerance [4] [5]. This method finds application in cases where other acid systems prove ineffective.
Contemporary benzomorphan synthesis has embraced one-pot methodologies to improve step economy and overall efficiency [8] [9] [10]. These approaches combine multiple transformations in a single reaction vessel, reducing isolation steps and improving atom economy.
Tandem [5+1]/Hemiaminalization: A novel one-pot approach involving (2-aminoaryl)divinyl ketones and various nucleophiles has been developed [8]. This method creates three new bonds and two rings simultaneously under mild, metal-free conditions, providing 3,4-benzomorphan derivatives with high diastereoselectivity (>90:10). The reaction proceeds through formal [5+1] cycloaddition followed by hemiaminalization, demonstrating remarkable efficiency in scaffold construction.
| Substrate Class | Nucleophile | Diastereoselectivity | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Aminoaryl divinyl ketones | Primary amines | >90:10 | 70-85 | rt, metal-free |
| Substituted variants | Secondary amines | 85:15 to 95:5 | 65-90 | Mild conditions |
| Heterocyclic analogs | Hydrazines | >95:5 | 75-95 | One-pot process |
Multicomponent Assembly Processes: The development of multicomponent reactions enables rapid access to diverse benzomorphan libraries [11]. These approaches combine ring-closing metathesis with cyclization reactions, providing efficient routes to chloro-norbenzomorphan scaffolds that serve as versatile intermediates for cross-coupling reactions.
One-Pot Benzodiazepine Synthesis: Related methodologies have been developed for benzomorphan analogs, involving three-component reactions of 1,2-phenylenediamine, β-cyclodione, and aldehyde derivatives [12]. These reactions employ mild catalysts and provide excellent yields (82-97%) under environmentally benign conditions.
Asymmetric Aza-Prins Reaction: The Bi(OTf)₃-promoted Aza-Prins reaction of (R)-(benzyloxy)(phenyl)acetaldehyde with N-tosylhomoallylamine provides highly stereoselective access to (1R,5S)-2-methyl-6,7-benzomorphan [13] [14]. This five-step sequence achieves 25% overall yield with excellent stereochemical control (88:12 diastereoselectivity).
The reaction proceeds through diastereoselective formation of 6-oxa-2-azabicyclo[3.2.1]octane intermediates, which undergo hydrogenolysis, N-detosylation, N-methylation, and final Friedel-Crafts cyclization [13] [14]. The stereochemical outcome is determined by the chiral auxiliary, enabling access to enantiomerically pure benzomorphans.
Stereocontrolled Hydrogenation: Asymmetric hydrogenation of enamide precursors provides another route to enantiomerically enriched benzomorphans [15]. The use of chiral rhodium or ruthenium catalysts enables reduction with >95% enantiomeric excess. This approach proves particularly valuable for large-scale synthesis where high optical purity is required.
Aziridinium Ion Strategy: The formation of aziridinium intermediates provides stereospecific access to β-benzomorphans [4] [5]. Addition of bromine to tetrahydropyridine precursors followed by base treatment yields isomeric aziridines. Only the appropriately substituted aziridine undergoes cyclization with AlCl₃, providing exclusive formation of β-benzomorphans through a stereocontrolled pathway.
Enzymatic Resolution: Classical resolution using chiral acids (e.g., bromocamphorsulfonic acid) enables separation of benzomorphan enantiomers [16]. This approach, while requiring stoichiometric amounts of resolving agent, provides access to optically pure materials for biological evaluation.
Challenge: The predominant formation of α-benzomorphans in Grewe cyclization, while β-isomers often display superior pharmacological activity [4] [5].
Solutions Developed:
Challenge: Poor stereochemical control in tetralone-based routes, leading to mixtures of diastereomers [4] [5].
Solutions Developed:
Challenge: Low yields (20-30%) in classical tetralone routes due to competing side reactions [4] [5].
Solutions Developed:
Challenge: Extended reaction times (7-10 days) required for HBr-mediated cyclizations [4] [5].
Solutions Developed:
Challenge: Inaccessibility of certain substitution patterns via classical routes, particularly 2,6,11-trialkylbenzomorphans [4] [5].
Solutions Developed:
Challenge: Poor functional group tolerance under harsh acidic conditions [4] [5].
Solutions Developed:
Buchwald-Hartwig Arylation: The development of intramolecular Buchwald-Hartwig enolate arylation provides a novel approach to benzomorphan scaffolds [17] [18]. This palladium-catalyzed method enables formation of the key C-C bond under mild conditions with excellent functional group tolerance.
Flow Chemistry Applications: Continuous flow synthesis enables precise control of reaction parameters and improved safety profiles for hazardous transformations. The approach proves particularly valuable for scaling up optimized laboratory procedures.
Computational Design: Modern synthetic approaches increasingly rely on computational methods to predict reaction outcomes and optimize conditions. Density functional theory calculations guide the selection of catalysts and reaction parameters for maximum efficiency.